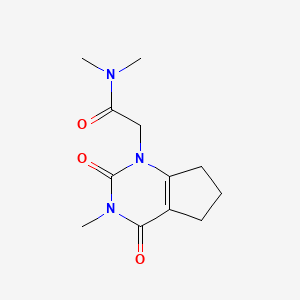
1H-Cyclopentapyrimidine-1-acetamide, 2,3,4,5,6,7-hexahydro-2,4-dioxo-N,N,3-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Cyclopentapyrimidine-1-acetamide, 2,3,4,5,6,7-hexahydro-2,4-dioxo-N,N,3-trimethyl- is a heterocyclic compound with a complex structure that includes a cyclopentane ring fused to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Cyclopentapyrimidine-1-acetamide, 2,3,4,5,6,7-hexahydro-2,4-dioxo-N,N,3-trimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with urea and formaldehyde in the presence of an acid catalyst to form the cyclopentapyrimidine ring system. Subsequent acylation and methylation steps are used to introduce the acetamide and trimethyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Cyclopentapyrimidine-1-acetamide, 2,3,4,5,6,7-hexahydro-2,4-dioxo-N,N,3-trimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds. Substitution reactions can lead to a wide range of functionalized derivatives .
Applications De Recherche Scientifique
1H-Cyclopentapyrimidine-1-acetamide, 2,3,4,5,6,7-hexahydro-2,4-dioxo-N,N,3-trimethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the areas of anti-inflammatory and anticancer treatments.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 1H-Cyclopentapyrimidine-1-acetamide, 2,3,4,5,6,7-hexahydro-2,4-dioxo-N,N,3-trimethyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar pyrimidine ring structure and have been studied for their biological activities, including antiproliferative and antimicrobial properties.
Pyrido[2,3-d]pyrimidin-7-ones: Another class of compounds with a similar core structure, known for their potential as kinase inhibitors and other therapeutic applications.
Uniqueness
1H-Cyclopentapyrimidine-1-acetamide, 2,3,4,5,6,7-hexahydro-2,4-dioxo-N,N,3-trimethyl- is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
49786-46-1 |
|---|---|
Formule moléculaire |
C12H17N3O3 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
N,N-dimethyl-2-(3-methyl-2,4-dioxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C12H17N3O3/c1-13(2)10(16)7-15-9-6-4-5-8(9)11(17)14(3)12(15)18/h4-7H2,1-3H3 |
Clé InChI |
WDFJBTXRDRIIGW-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C2=C(CCC2)N(C1=O)CC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


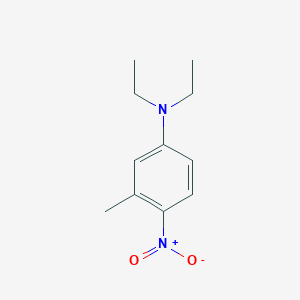
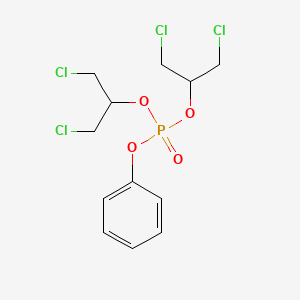

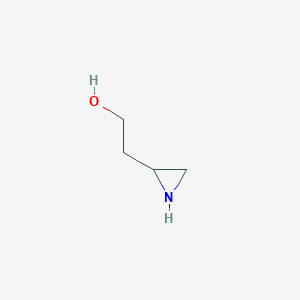
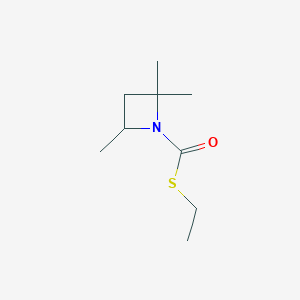
![2-[(Anilinomethyl)imino]-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B14649273.png)
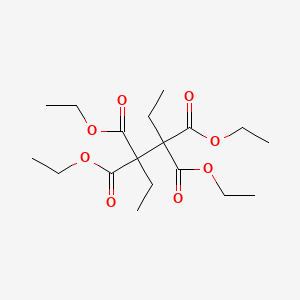


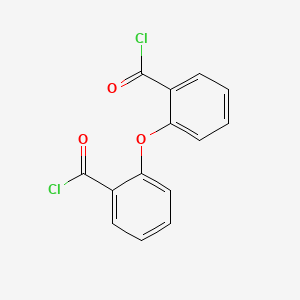
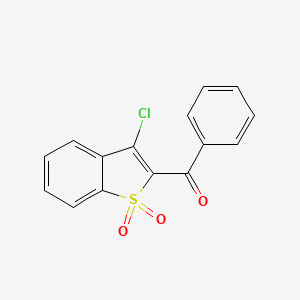
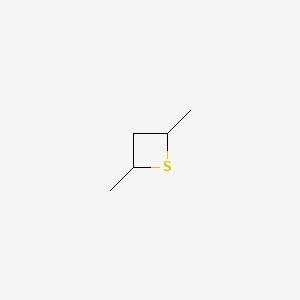
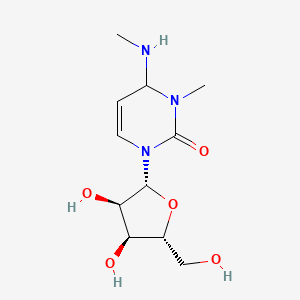
![4-[(2,5-Dichloro-4-hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14649318.png)
